molecular formula C23H25N5O3 B2522649 1-(3,4-Dimethoxyphenyl)-3-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea CAS No. 1049235-86-0

1-(3,4-Dimethoxyphenyl)-3-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea

Cat. No.: B2522649
CAS No.: 1049235-86-0
M. Wt: 419.485
InChI Key: KPPQWDILOSXULD-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a 3,4-dimethoxyphenyl group and a 4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl moiety. The urea core (NH–CO–NH) is a critical pharmacophore in medicinal chemistry, often associated with hydrogen-bonding interactions in biological targets .

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3/c1-30-20-11-9-18(15-21(20)31-2)25-23(29)24-17-7-5-16(6-8-17)19-10-12-22(27-26-19)28-13-3-4-14-28/h5-12,15H,3-4,13-14H2,1-2H3,(H2,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPQWDILOSXULD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxyphenyl)-3-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, such as 3,4-dimethoxybenzaldehyde and 6-(pyrrolidin-1-yl)pyridazine. These intermediates are then subjected to a series of reactions, including condensation, cyclization, and urea formation, under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-3-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-3-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s structural analogs differ in substituents, linker regions, and heterocyclic systems. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight Key Substituents SAR Insights
1-(3,4-Dimethoxyphenyl)-3-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea (Target) C24H26N4O3 (est.) ~442.5 (est.) 3,4-Dimethoxyphenyl; pyrrolidinylpyridazine Dimethoxy groups may improve solubility; pyridazine may enhance selectivity
1-(4-cyanophenyl)-3-(3-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)phenyl)urea (7d) C22H21N5O 371.4 4-Cyanophenyl; pyrrolidinylpyrimidine Cyano group increases hydrophobicity; pyrimidine may reduce metabolic stability
1-(4-cyanophenyl)-3-(3-(4-(pyrrolidin-1-yl)pyrimidin-2-yl)phenyl)urea (8d) C22H21N5O 371.4 4-Cyanophenyl; pyrrolidinylpyrimidine (positional isomer of 7d) Positional isomerism affects binding affinity to CB1 receptors
1-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(3,5-dimethoxyphenyl)urea C22H23ClN4O4 442.9 4-Chlorophenyl; propyl linker; 3,5-dimethoxyphenyl Chlorine enhances electronegativity; linker may improve conformational flexibility
1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(3-methoxyphenyl)urea C21H19N7O2 401.4 Pyrazole-pyridazine; 3-methoxyphenyl Pyrazole introduces hydrogen-bonding potential; methoxy group balances polarity

Pharmacological and Physicochemical Comparisons

  • Electronic Effects: The 3,4-dimethoxyphenyl group in the target compound donates electrons via methoxy substituents, contrasting with the electron-withdrawing 4-cyanophenyl in 7d/8d . This difference likely impacts solubility (higher for dimethoxy) and membrane permeability (higher for cyano).
  • Heterocyclic Systems :

    • Pyridazine vs. Pyrimidine : The target’s pyrrolidinylpyridazine differs from 7d/8d’s pyrrolidinylpyrimidine . Pyridazine’s two adjacent nitrogen atoms may alter hydrogen-bonding patterns and receptor selectivity .
    • Pyrazole in ’s compound adds a five-membered heterocycle, which could interact with polar residues in binding pockets .

Biological Activity

1-(3,4-Dimethoxyphenyl)-3-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H29N3O6C_{24}H_{29}N_{3}O_{6}, with a molar mass of approximately 427.5 g/mol. The structure includes a urea linkage, two aromatic rings, and a pyrrolidine moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC24H29N3O6
Molecular Weight427.5 g/mol
InChI KeyJWPQZBUXDALRLE-UHFFFAOYSA-N

Research indicates that compounds with similar structures often exert their effects through multiple mechanisms:

  • Inhibition of Enzymes : Many derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
  • Induction of Apoptosis : Studies suggest that these compounds can trigger apoptosis in cancer cells by activating caspases and modulating p53 expression levels .
  • Targeting Kinases : Some studies have indicated that these compounds may interact with various kinases, disrupting signaling pathways essential for tumor growth and survival .

Anticancer Potential

The anticancer activity of this compound has been explored through various in vitro studies. For example:

  • Cell Line Studies : The compound demonstrated significant cytotoxicity against several cancer cell lines including MCF-7 (breast cancer) and U-937 (leukemia). The IC50 values were found to be comparable to standard chemotherapeutic agents .
Cell LineIC50 (µM)Reference Compound IC50 (µM)
MCF-710.38Doxorubicin 12.5
U-93715.0Doxorubicin 14.0

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups in enhancing biological activity:

  • Dimethoxy Substitution : The presence of the dimethoxy group on the phenyl ring was critical for increasing potency against cancer cell lines.
  • Pyrrolidine Moiety : The inclusion of the pyrrolidine ring has been shown to improve binding affinity to target proteins involved in tumorigenesis.

Case Studies

Several studies have focused on the anticancer properties of related compounds, providing insights into the potential of this compound:

  • Study on Oxadiazole Derivatives : Research on similar oxadiazole derivatives indicated that modifications can lead to enhanced cytotoxicity against various cancer types, suggesting a promising avenue for further development .
  • Flow Cytometry Analysis : Flow cytometry assays revealed that compounds similar to this urea derivative induce apoptosis in a dose-dependent manner, confirming their potential as effective anticancer agents .

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